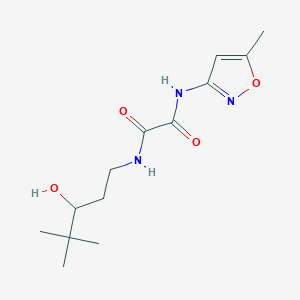

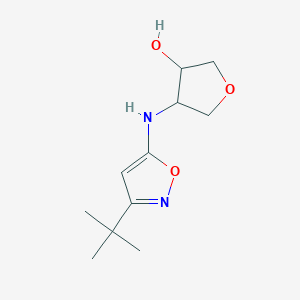

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as DMHPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly selective radioligand that is used in neuroscience research to study the function of dopamine transporters in the human brain. In

Mécanisme D'action

The mechanism of action of DMHPAO involves its binding to dopamine transporters in the brain. This binding allows for the visualization and quantification of dopamine transporter density and distribution in vivo. The radiolabeled iodine atom emits gamma rays that can be detected using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques.

Biochemical and Physiological Effects:

DMHPAO has no known direct biochemical or physiological effects on the human body. Its effects are limited to its ability to bind to dopamine transporters in the brain, allowing for the visualization and quantification of dopamine transporter density and distribution in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using DMHPAO in lab experiments is its high selectivity and specificity for dopamine transporters. This makes it an ideal tool for imaging studies that aim to investigate the role of dopamine transporters in various neurological disorders. Another advantage is its ability to be used in both PET and SPECT imaging techniques.

One limitation of DMHPAO is its short half-life, which limits the time window for imaging studies. Another limitation is its high cost, which may make it prohibitive for some research labs.

Orientations Futures

There are several future directions for the use of DMHPAO in scientific research. One direction is the development of new radioligands that can bind to other neurotransmitter transporters, allowing for a more comprehensive understanding of the role of neurotransmitters in various neurological disorders. Another direction is the use of DMHPAO in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more detailed picture of the brain's structure and function. Additionally, DMHPAO may have potential applications in the development of new diagnostic tools and treatments for neurological disorders.

Méthodes De Synthèse

The synthesis of DMHPAO involves a series of chemical reactions that start with the preparation of 3-hydroxy-4,4-dimethylpentanoic acid. This is then converted to the corresponding acid chloride, which is reacted with 5-methylisoxazole-3-amine to form the oxalamide derivative. The final step involves the introduction of a radiolabeled iodine atom to produce the DMHPAO radioligand.

Applications De Recherche Scientifique

DMHPAO is primarily used in neuroscience research to study the function of dopamine transporters in the human brain. It is a highly selective radioligand that binds to dopamine transporters with high affinity and specificity. This makes it an ideal tool for imaging studies that aim to investigate the role of dopamine transporters in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Propriétés

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-8-7-10(16-20-8)15-12(19)11(18)14-6-5-9(17)13(2,3)4/h7,9,17H,5-6H2,1-4H3,(H,14,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYKDLQMJYOGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2950208.png)

![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)

![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)

![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)